molecular formula C18H31NO4 B1195378 Bisoprolol CAS No. 66722-44-9

Bisoprolol

Cat. No. B1195378
CAS RN: 66722-44-9
M. Wt: 325.4 g/mol
InChI Key: VHYCDWMUTMEGQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bisoprolol involves a multi-step chemical process, starting with the reaction of 4-((2-isopropoxyethoxy)methyl)phenol with epichlorohydrin, followed by subsequent reactions with isopropylamine and fumarate. This process yields S-and R-bisoprolol fumarate, highlighting the chiral nature of the compound and its enantiomeric purity critical for its therapeutic efficacy. Research has developed methods for achieving high enantiomeric excess, ensuring the drug's selectivity and potency (Hong-wei, 2010).

Molecular Structure Analysis

Bisoprolol's molecular structure includes functional groups that contribute to its pharmacological activity. Studies utilizing techniques like Fourier transform infrared spectrometry and nuclear magnetic resonance spectroscopy have elucidated its structural features, confirming the presence of key groups and the compound's overall conformation. This structural insight is crucial for understanding the drug's interaction with β₁-adrenergic receptors and its selective antagonist action (Bakheit et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of Bisoprolol involves its interaction with various substrates and reagents. For instance, its reaction with sodium persulfate under thermal conditions in aqueous solutions demonstrates its susceptibility to oxidative degradation. This reaction's kinetics and the identification of degradation products provide insights into the compound's stability and storage requirements (Ghauch & Tuqan, 2012).

Physical Properties Analysis

Bisoprolol's physical properties, such as solubility, melting point, and stability, are crucial for its formulation into efficacious pharmaceutical products. Its solubility in various solvents and its thermal properties have been extensively studied, providing a foundation for optimizing its pharmaceutical formulations and ensuring consistent bioavailability and therapeutic effect (Bakheit et al., 2021).

Chemical Properties Analysis

The chemical properties of Bisoprolol, including its reactivity with other chemical agents and its behavior under different conditions, have significant implications for its pharmacological efficacy and safety. For example, the Maillard reaction between Bisoprolol and reducing carbohydrates can lead to the formation of undesirable by-products, impacting the drug's purity and safety profile. Understanding these chemical interactions is essential for developing stable and safe Bisoprolol formulations (Szalka et al., 2014).

Scientific Research Applications

  • Venoconstriction Attenuation : Bisoprolol significantly decreases noradrenaline- and phenylephrine-evoked venoconstriction in humans, suggesting a potential role in managing conditions related to venoconstriction (Abdelmawla et al., 2003).

  • Therapeutic Efficacy in Hypertension and Angina Pectoris : It has been found to be effective in managing hypertension and angina pectoris, comparable in efficacy to other beta-adrenoceptor antagonists (Lancaster & Sorkin, 1988).

  • Cardiac Hypertrophy and Fibrosis : Studies indicate that bisoprolol may play a role in attenuating pressure overload-induced cardiac hypertrophy and fibrosis, suggesting its potential use in cardiovascular disorders (Xiang et al., 2016).

  • Prevention of Atrial Fibrillation : Research demonstrates that bisoprolol, combined with magnesium, effectively reduces the incidence of postoperative atrial fibrillation, especially in elderly patients (Behmanesh et al., 2006).

  • Chronic Heart Failure Treatment : The Cardiac Insufficiency Bisoprolol Study II (CIBIS-II) showed that bisoprolol decreases all-cause mortality in chronic heart failure, highlighting its significant role in heart failure management (CIBIS-II Investigators and Committees, 1999).

  • Comparison with Carvedilol in Heart Failure : A study comparing bisoprolol with carvedilol in Japanese patients with chronic heart failure found bisoprolol to be well tolerated and as effective as carvedilol (Hori et al., 2014).

  • Influence on Pharmacokinetics and Pharmacodynamics : Genetic factors affecting bisoprolol pharmacokinetics and pharmacodynamics have been identified, contributing to understanding variability in drug response (Fontana et al., 2022).

  • Myocardial Infarction Treatment : Bisoprolol combined with conventional treatment can improve cardiac function and reduce serum levels of certain biomarkers in myocardial infarction patients with cardiac insufficiency (Wang, 2022).

  • Migraine Prophylaxis : It has shown efficacy in the prophylactic treatment of migraine, reducing the frequency of attacks (Worz et al., 1991; van de Ven et al., 1997) (van de Ven, Franke, & Koehler, 1997).

Safety And Hazards

Bisoprolol can cause several unwanted heart-related effects and aggravate peripheral circulatory disorders . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Bisoprolol is generally well tolerated, likely due to its β1-adrenergic receptor selectivity and is a useful alternative to non-selective β-blocker drugs in the treatment of hypertension . The dose should be titrated every 1 to 2 weeks based on symptoms, vital signs, and volume status .

properties

IUPAC Name

1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYCDWMUTMEGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O
Source PubChem
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Molecular Formula

C18H31NO4
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DSSTOX Substance ID

DTXSID6022682
Record name Bisoprolol
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Molecular Weight

325.4 g/mol
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Physical Description

Solid
Record name Bisoprolol
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Boiling Point

445.0±45.0
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Solubility

7.07e-02 g/L
Record name Bisoprolol
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Mechanism of Action

Though the mechanism of action of bisoprolol has not been fully elucidated in hypertension, it is thought that therapeutic effects are achieved through the antagonism of β-1adrenoceptors to result in lower cardiac output. Bisoprolol is a competitive, cardioselective β1-adrenergic antagonist. When β1-receptors (located mainly in the heart) are activated by adrenergic neurotransmitters such as epinephrine, both the blood pressure and heart rate increase, leading to greater cardiovascular work, increasing the demand for oxygen. Bisoprolol reduces cardiac workload by decreasing contractility and the need for oxygen through competitive inhibition of β1-adrenergic receptors. Bisoprolol is also thought to reduce the output of renin in the kidneys, which normally increases blood pressure. Additionally, some central nervous system effects of bisoprolol may include diminishing sympathetic nervous system output from the brain, decreasing blood pressure and heart rate.
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Product Name

Bisoprolol

CAS RN

66722-44-9
Record name Bisoprolol
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Record name 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]
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Record name BISOPROLOL
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Record name Bisoprolol
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Melting Point

100-103, 100 °C
Record name Bisoprolol
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Record name Bisoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of bisoprolol was prepared as follows. To 529.2 g of purified water were added 180 g of bisoprolol fumarate 2:1. The mixture was stirred for 10 minutes to dissolve the drug. 10.8 g of talc USP (Whitaker, Clark and Daniels Inc., South Plainfield, N.J., USA) were added to the solution and the mixture was stirred for 20 minutes.
[Compound]
Name
talc
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Name
Quantity
529.2 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59,000
Citations
D Poldermans, E Boersma, JJ Bax… - … England Journal of …, 1999 - Mass Medical Soc
Editor’s note: This study was reviewed as part of a comprehensive investigation undertaken by Erasmus Medical Center (Rotterdam, the Netherlands) into the scientific integrity of the …
Number of citations: 978 www.nejm.org
P Lechat, S Escolano, JL Golmard, H Lardoux… - Circulation, 1997 - Am Heart Assoc
… Insufficiency BIsoprolol Study (CIBIS). Methods and Results In 557 patients studied, bisoprolol … Left ventricular fractional shortening (LVFS) significantly increased in the bisoprolol group …
Number of citations: 271 www.ahajournals.org
F Pousset, X Copie, P Lechat, P Jaillon… - The American journal of …, 1996 - Elsevier
… Cardiac Insufficiency Bisoprolol Study were included in the HRV study. The bisoprolol daily … After 2 months, the patients receiving bisoprolol had a reduced mean heart rate compared …
Number of citations: 160 www.sciencedirect.com
P Lechat, JS Hulot, S Escolano, A Mallet… - Circulation, 2001 - Am Heart Assoc
… Bisoprolol reduced mortality in patients with sinus rhythm (relative risk … bisoprolol further improves survival at any level of BHR and HRC and to a similar extent. The benefit of bisoprolol …
Number of citations: 684 www.ahajournals.org
Y Horikiri, T Suzuki, M Mizobe - Journal of pharmaceutical sciences, 1998 - Elsevier
… characterize the pharmacokinetic parameters of bisoprolol enantiomers accurately. Making … bisoprolol in the phase I study of Japanese subjects,12 the 20 mg of racemic bisoprolol was …
Number of citations: 104 www.sciencedirect.com
G Leopold - Journal of cardiovascular pharmacology, 1986 - europepmc.org
Bisoprolol exhibits a high absolute bioavailability (90%) … The metabolism of bisoprolol is insensitive to liver enzyme inhibition (… The pharmacokinetics of bisoprolol are independent of the …
Number of citations: 163 europepmc.org
JK McGavin, GM Keating - Drugs, 2002 - Springer
… All-cause mortality (primary endpoint) was significantly lower in bisoprolol than in placebo recipients in CIBIS II (11.8 vs 17.3%) and was reduced by bisoprolol regardless of …
Number of citations: 72 link.springer.com
T Simon, M Mary-Krause… - European heart …, 2003 - academic.oup.com
… increase of mortality in the bisoprolol group (relative hazard (… was significantly reduced in the bisoprolol group compared to … Conclusions Bisoprolol reduces mortality in CHF patients at …
Number of citations: 184 academic.oup.com
A Leizorovicz, P Lechat, M Cucherat, F Bugnard - American Heart Journal, 2002 - Elsevier
Background Despite the available evidence from randomized clinical trials, β-blockers are often not used optimally in patients with congestive heart failure (CHF). This meta-analysis …
Number of citations: 156 www.sciencedirect.com
G Leopold, J Pabst, W Ungethüm… - The Journal of Clinical …, 1986 - Wiley Online Library
… of bisoprolol was nearly complete. Fifty percent of the dose was eliminated renally as unchanged bisoprolol … and intravenous administration of 10 mg bisoprolol to 12 subjects yielded an …
Number of citations: 131 accp1.onlinelibrary.wiley.com

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